molecular formula C9H15F2NO B1531515 1-(2,2-Difluoroethyl)-3,3-dimethylpiperidin-4-one CAS No. 2169591-54-0

1-(2,2-Difluoroethyl)-3,3-dimethylpiperidin-4-one

Cat. No. B1531515
CAS RN: 2169591-54-0
M. Wt: 191.22 g/mol
InChI Key: HEUSZWNFUQYHPF-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of difluoroethyl compounds . Difluoroethyl compounds are often used as intermediates in the synthesis of various chemicals .


Synthesis Analysis

The synthesis of difluoroethyl compounds often involves the reaction of 1-chloro-2,2-difluoroethane with an alkali metal salt of formic acid or acetic acid in a suitable solvent to give the corresponding 2,2-difluoroethyl formate or 2,2-difluoroethyl acetate .


Molecular Structure Analysis

The molecular structure of difluoroethyl compounds typically includes a difluoroethyl group (C2H3F2), which consists of two carbon atoms, three hydrogen atoms, and two fluorine atoms .


Chemical Reactions Analysis

Difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S, have been studied extensively .


Physical And Chemical Properties Analysis

Difluoroethyl compounds typically have properties such as a specific melting point, boiling point, and density . They are often clear, colorless liquids .

Scientific Research Applications

Materials Science and Luminescent Properties

  • Luminescent Materials Design : Research on heteroleptic cationic Ir(III) complexes, including those with difluorophenylpyridine components, has highlighted their potential in creating smart luminescent materials for applications like data security protection. These complexes demonstrate dual-emission properties, mechanoluminescence, and vapochromic behaviors, indicating their suitability for developing advanced optical materials (Song et al., 2016).

Synthetic Chemistry and Methodologies

  • Synthesis of Fluorinated Piperidines : A methodology for synthesizing 4-substituted 3,3-difluoropiperidines has been developed, showcasing the versatility of these fluorinated compounds in medicinal chemistry and as building blocks for further chemical synthesis (Surmont et al., 2010).
  • Fluorination Techniques : The discovery of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride highlights its use as a novel fluorinating agent with superior thermal stability and resistance to aqueous hydrolysis. Its diverse fluorination capabilities offer significant advantages for introducing fluorine into organic molecules, beneficial in drug discovery and material science (Umemoto et al., 2010).

Medicinal Chemistry and Drug Design

  • Neurodegenerative Disease Imaging : The development of [18F]FDDNP for positron emission tomography (PET) imaging provides insights into the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease. This advancement facilitates diagnostic assessments and the monitoring of treatments for neurodegenerative diseases (Shoghi-Jadid et al., 2002).

Mechanism of Action

The mechanism of action of some difluoroethyl compounds involves augmenting the activity of certain neurotransmitters .

Safety and Hazards

Difluoroethyl compounds can be hazardous. They are often classified as flammable liquids and can cause skin irritation, eye irritation, and respiratory irritation .

Future Directions

The field of difluoromethylation, which includes the study of difluoroethyl compounds, has seen significant advances in recent years . This suggests that there may be new developments and applications for these compounds in the future.

properties

IUPAC Name

1-(2,2-difluoroethyl)-3,3-dimethylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2NO/c1-9(2)6-12(5-8(10)11)4-3-7(9)13/h8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUSZWNFUQYHPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC1=O)CC(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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